4-Bromo-N'-hydroxythiophene-2-carboximidamide
CAS No.: 1094456-19-5
Cat. No.: VC3384921
Molecular Formula: C5H5BrN2OS
Molecular Weight: 221.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094456-19-5 |
|---|---|
| Molecular Formula | C5H5BrN2OS |
| Molecular Weight | 221.08 g/mol |
| IUPAC Name | 4-bromo-N'-hydroxythiophene-2-carboximidamide |
| Standard InChI | InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8) |
| Standard InChI Key | HOVHXDNCOSLMLH-UHFFFAOYSA-N |
| SMILES | C1=C(SC=C1Br)C(=NO)N |
| Canonical SMILES | C1=C(SC=C1Br)C(=NO)N |
Introduction
4-Bromo-N'-hydroxythiophene-2-carboximidamide is a complex organic compound featuring a thiophene ring, a bromine atom, and a hydroxy group, along with a carboximidamide functional group. Its molecular formula is C5H5BrN2OS, and it has a molecular weight of 221.08 g/mol . This compound is of interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its unique structure and potential biological activities.
Synthesis Methods
The synthesis of 4-Bromo-N'-hydroxythiophene-2-carboximidamide typically involves several steps, including the bromination of thiophene derivatives followed by the introduction of the hydroxy and carboximidamide functionalities. These methods can vary based on the availability of starting materials and desired yields.
Potential Applications
4-Bromo-N'-hydroxythiophene-2-carboximidamide has potential applications across several fields, including medicinal chemistry and biochemistry. Its unique structure and functional groups make it a candidate for various biological studies, particularly in the development of new therapeutic agents.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Bromo-N'-hydroxythiophene-2-carboximidamide, allowing for comparisons regarding their properties and activities. A comparison of these compounds is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-N'-hydroxythiophene-2-carboximidamide | C5H5BrN2OS | Similar thiophene structure; different substitution pattern |
| 4-Bromo-N'-hydroxybenzenecarboximidamide | C7H7BrN2O | Aromatic ring instead of thiophene; potential differences in activity |
| N-hydroxythiophene-2-carboximidamide | C5H6N2OS | Lacks bromine; may exhibit different reactivity |
These compounds demonstrate various biological activities and applications, making them important for further research in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume